Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
Description
Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate (CAS: 95685-34-0) is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol . Its structure features a bicyclo[3.2.1]octane scaffold with an oxo group at position 8 and a methyl ester at position 2. The compound’s SMILES notation is COC(=O)C1CC2CCC(C1)C2=O, and its InChIKey is WMZCFOIZQHYOKP-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 138.8–147.9 Ų, which are critical for mass spectrometry-based identification .
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZCFOIZQHYOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95685-34-0 | |
| Record name | methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by oxidation and esterification steps to introduce the ketone and ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
Functional Groups :
- The oxo group in the target compound increases polarity compared to nitrogen-containing analogs (e.g., 8-azabicyclo derivatives), affecting solubility and hydrogen-bonding capacity .
- Aza bridges (e.g., in and ) introduce basicity, which can influence binding to biological targets or catalytic activity in synthetic applications .
Substituent Positioning :
- Ester groups at C3 (target compound) vs. C2 () alter steric hindrance and metabolic stability. For example, cocaine analogs with ester groups at C2 (e.g., methyl benzoylecgonine) exhibit distinct pharmacological profiles .
Physicochemical Properties :
- The hydrochloride salt of Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate () has a molecular weight of 205.68 g/mol and requires specific storage conditions (dark, inert atmosphere), unlike the neutral oxo derivative .
- Predicted CCS values for the target compound’s adducts (e.g., [M+H]⁺: 138.9 Ų ) suggest utility in analytical workflows, though comparable data for analogs are lacking .
Biological Activity
Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmacology.
Chemical Structure and Properties
This compound is characterized by a bicyclic framework with an oxo group at the 8-position and a carboxylate functional group at the 3-position. Its molecular formula is CHO. The compound's structure allows for various chemical transformations, making it a versatile precursor in organic synthesis.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. This inhibition suggests potential therapeutic applications for neuropsychiatric disorders such as depression and anxiety.
The compound interacts with neurotransmitter transporters, specifically dopamine and serotonin transporters, which are vital for mood regulation. Studies have shown that modifications to its bicyclic structure can significantly influence its binding affinity and selectivity towards these transporters, enhancing its pharmacological profile.
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal how structural modifications impact biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane | Contains nitrogen; similar bicyclic structure | Potential monoamine transporter inhibitors |
| 2-Carbomethoxytropinone | Related tropane structure; different functional groups | Known for analgesic properties |
| 8-Azabicyclo[3.2.1]octanes | Nitrogen-containing variants; diverse functionalization | Investigated for various pharmacological activities |
The unique arrangement of functional groups in this compound allows it to form diverse derivatives with significant biological activity, distinguishing it from similar compounds.
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Oxidation : The ketone can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
- Reduction : The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.
- Substitution : The ester group can undergo nucleophilic substitution reactions.
These methods highlight the compound's versatility in organic synthesis and its potential as an intermediate in drug development.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound:
- Inhibition Studies : Research has demonstrated that derivatives of this compound can effectively bind to dopamine and serotonin transporters, showing promise in modulating mood and behavior .
- Therapeutic Potential : Given its inhibitory effects on monoamine transporters, this compound is being explored for potential applications in treating conditions like depression and anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
